tert-Butyl-4-Brom-3-methyl-1H-pyrazol-1-carboxylat

Übersicht

Beschreibung

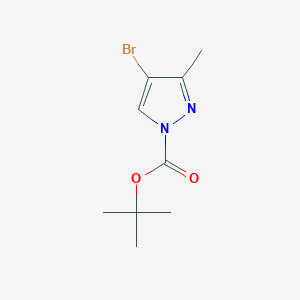

“tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It is also known by other names such as “1-BOC-4-Bromo-3-methylpyrazole” and "1H-Pyrazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 . This indicates that the compound has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 4th position and a methyl group at the 3rd position .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, bromopyrazoles are known to react with titanium tetrachloride to afford binary adducts .

Physical and Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is 261.12 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 260.01604 g/mol . The topological polar surface area is 44.1 Ų .

Wissenschaftliche Forschungsanwendungen

Synthese von 1,4′-Bipyrazolen

Die Verbindung tert-Butyl-4-Brom-3-methyl-1H-pyrazol-1-carboxylat kann als Ausgangsmaterial für die Synthese von 1,4′-Bipyrazolen verwendet werden. Diese Bipyrazole sind aufgrund ihres Potenzials zur Herstellung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. leitenden Polymeren oder molekularen Erkennungssystemen, von Bedeutung .

Herstellung von Hexakoordinationskomplexen

Diese Chemikalie wird auch zur Herstellung fester Hexakoordinationskomplexe verwendet, indem sie mit Dimethyl- und Divinyl-Zinnchlorid umgesetzt wird. Diese Komplexe spielen in verschiedenen Bereichen eine wichtige Rolle, darunter Katalyse und Materialwissenschaften .

Chemische Synthese

Als vielseitiges Reagenz wird 4-Brom-3-methyl-1H-pyrazol in breiteren chemischen Syntheseprozessen verwendet, wodurch zur Herstellung verschiedener chemischer Verbindungen beigetragen wird .

Cyclisierungsreaktionen

Es dient als Vorläufer für Cyclisierungsreaktionen, die zur Bildung verschiedener heterocyclischer Verbindungen wie Pyrazolo[1,5-a]pyrimidinen, Pyrazolo[5,1-c]-1,2,4-triazinen und Pyrazolo[3,4-b]pyridinen führen. Diese Verbindungen sind entscheidend für die pharmazeutische Forschung und Entwicklung .

1,3-Dipolare Cycloadditionsreaktionen

Die Verbindung ist an 1,3-dipolaren Cycloadditionsreaktionen mit Diazoverbindungen und Alkinylbromiden beteiligt, um 3,5-Diaryl-4-brom-pyrazole zu erhalten. Diese Reaktionen sind grundlegend in der organischen Synthese und der Wirkstoffforschung .

Katalysatoren in Kondensationsreaktionen

Es wirkt als Katalysator in Kondensationsreaktionen, die α,β-ethylenische Ketone und Hydrazine beinhalten, um Pyrazoline zu bilden, die dann oxidiert werden, um 1,3,5-trisubstituierte Pyrazole zu erzeugen. Diese Stoffe finden Anwendungen von der pharmazeutischen Chemie bis hin zu Agrochemikalien .

Dies sind einige der einzigartigen Anwendungen von this compound in der wissenschaftlichen Forschung. Jede Anwendung unterstreicht die Vielseitigkeit und Bedeutung der Verbindung in verschiedenen Bereichen der Chemie und Materialwissenschaften.

MilliporeSigma - 4-Bromopyrazole IntechOpen - Pyrazole Scaffold MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives MilliporeSigma - 4-Bromo-3-methyl-1H-pyrazole MDPI - Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry.

Biochemische Analyse

Biochemical Properties

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to conformational changes that alter enzyme activity .

Cellular Effects

The effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The distribution of the compound can affect its activity and function, influencing its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the specific biochemical pathways involved .

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPOLTGTSAIHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682067 | |

| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021919-24-3 | |

| Record name | 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1523171.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)